

Indium(3+) electron configuration and orbital hybridization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron Configuration and Orbital Hybridization of Indium(3+)

This guide provides a comprehensive overview of the electronic structure of the **Indium(3+)** ion (In³⁺), including its formation from the neutral Indium atom and the principles of orbital hybridization that govern its bonding in various chemical environments. This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of Indium's chemical behavior.

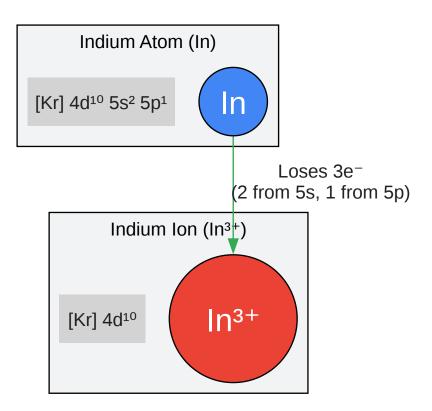
Electron Configuration of Indium (In)

Indium (In) is a post-transition metal located in Group 13 and Period 5 of the periodic table, with an atomic number of 49.[1][2][3] A neutral Indium atom possesses 49 electrons.[4][5] The arrangement of these electrons in atomic orbitals determines its chemical properties.

The ground state electron configuration of a neutral Indium atom is:

- Full Configuration: $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^1[3][5][6][7]$
- Condensed (Noble Gas) Configuration: [Kr] 4d¹⁰ 5s² 5p¹[4][5][7]

The outermost electrons, known as valence electrons, are in the 5s and 5p orbitals (5s² 5p¹).[2] [7] These are the electrons involved in chemical bonding and ion formation.


Formation and Electron Configuration of the Indium(3+) Ion (In³⁺)

The most common and stable oxidation state for Indium is +3.[1][8] The **Indium(3+)** cation (In³⁺) is formed when a neutral Indium atom loses its three valence electrons.[5] The electrons are removed from the outermost orbitals first, which are the single 5p electron and the two 5s electrons.[5]

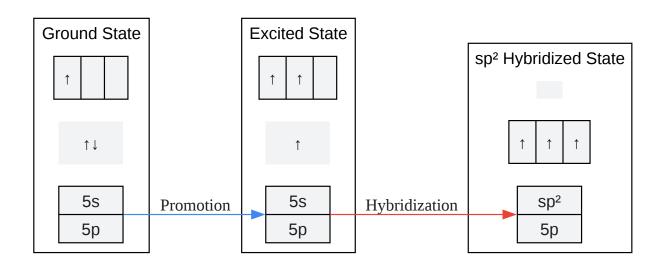
The resulting In³⁺ ion has 46 electrons and an electron configuration corresponding to the noble gas Krypton (Kr) plus a completely filled 4d subshell.

- Full Configuration of In^{3+} : $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10}$
- Condensed Configuration of In³⁺: [Kr] 4d¹⁰[9]

This stable configuration, with a full d-subshell, is a key factor in the prevalence of the +3 oxidation state for Indium.

Click to download full resolution via product page

Caption: Ionization process of a neutral Indium atom to form the Indium(3+) cation.


Orbital Hybridization in Indium Compounds

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals suitable for bonding in molecules. For **Indium(3+)** compounds, the hybridization scheme depends on the coordination number and geometry of the central Indium atom.

sp² Hybridization in Trigonal Planar Complexes

In some cases, such as in monomeric, gaseous Indium(III) chloride (InCl₃), the molecule adopts a trigonal planar geometry.[10] This arrangement minimizes electron-electron repulsion and can be described by sp² hybridization.[10]

- Ground State: The valence shell configuration of Indium is 5s² 5p¹.
- Promotion: One of the 5s electrons is promoted to an empty 5p orbital, resulting in the configuration 5s¹ 5p².
- Hybridization: The one 5s and two 5p orbitals mix to form three equivalent sp² hybrid orbitals.
 These orbitals are arranged in a trigonal planar geometry with 120° angles between them.
- Bonding: Each of the three sp² hybrid orbitals on Indium overlaps with an orbital from a chlorine atom to form three sigma (σ) bonds.

Click to download full resolution via product page

Caption: Orbital hybridization scheme for Indium from its ground state to an sp² state.

Other Hybridization Schemes

It is critical to note that the bonding in Indium compounds can be more complex. In the solid state, Indium(III) chloride (InCl₃) features octahedrally coordinated Indium centers.[11] This geometry involves a coordination number of six, which would imply a more complex hybridization, such as sp³d², where d-orbitals are involved in bonding. The specific hybridization depends on the compound's phase (solid, liquid, gas) and the nature of the ligands bonded to the Indium center. For example, InCl₃ can form complexes with donor ligands, resulting in tetrahedral ([InCl₄]⁻), trigonal bipyramidal ([InCl₅]²⁻), and octahedral ([InCl₆]³⁻) geometries, each with a corresponding hybridization scheme (sp³, sp³d, and sp³d² respectively).[11]

Quantitative Data Summary

The following table summarizes key quantitative data for Indium and its +3 ion.

Property	Value
Indium (In) Atom	
Atomic Number	49
Atomic Mass	114.818 u
Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ¹ [4][5]
1st Ionization Energy	558.3 kJ/mol[3][4]
2nd Ionization Energy	1820.7 kJ/mol[3][4]
3rd Ionization Energy	2704 kJ/mol[3][4]
Atomic Radius	~200 pm
Covalent Radius	144 pm[2]
Indium (In³+) Ion	
Electron Configuration	[Kr] 4d ¹⁰
Ionic Radius	80 pm[2]

Experimental Protocols

The electronic and structural properties of Indium and its compounds are determined through various experimental techniques.

- Atomic Emission Spectroscopy (AES): This was the technique used in the original discovery
 of Indium, identified by its characteristic indigo blue spectral line.[4] AES analyzes the light
 emitted from an element when its electrons transition between energy levels. The specific
 wavelengths of emitted light provide direct evidence of the quantized energy levels and are
 fundamental to determining electron configurations.
- Photoelectron Spectroscopy (PES): This powerful technique provides direct experimental
 verification of electron configurations. High-energy radiation (such as UV or X-rays) is used
 to eject electrons from an atom. By measuring the kinetic energy of these ejected
 photoelectrons, the binding energies of the electrons in different orbitals can be calculated,
 confirming the orbital occupancy and energy ordering.

• X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a solid, X-ray crystallography is the standard method. When X-rays are passed through a crystal, they are diffracted by the electrons in the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern reveals the atomic positions, bond lengths, bond angles, and coordination geometry. This technique was used to determine that solid InCl₃ has a layered structure with octahedrally coordinated Indium atoms.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Periodic Table of Elements: Indium In (EnvironmentalChemistry.com)
 [environmentalchemistry.com]
- 3. Indium (In) Periodic Table [periodictable.one]
- 4. Indium Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. t4tutorials.com [t4tutorials.com]
- 7. Indium (In) Element Data Properties, Uses, Facts [schoolmykids.com]
- 8. Indium Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. gauthmath.com [gauthmath.com]
- 10. Page loading... [guidechem.com]
- 11. Indium(III) chloride Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Indium(3+) electron configuration and orbital hybridization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221010#indium-3-electron-configuration-and-orbital-hybridization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com